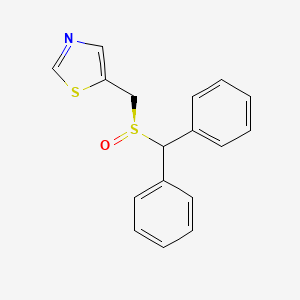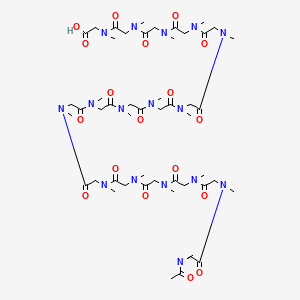
Ac-pSar16-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-pSar16-OH, also known as polysarcosine, is a polymer composed of sarcosine units. It is a versatile compound that has gained attention for its potential to replace polyethylene glycol (PEG) in therapeutic protein conjugation. This compound is known for its biocompatibility and ability to enhance the stability and solubility of therapeutic proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-pSar16-OH involves the polymerization of sarcosine. The process typically includes the use of initiators and catalysts to control the polymerization reaction. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired molecular weight and polydispersity of the polymer .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reactors and continuous monitoring systems to maintain consistent quality and yield. The polymerization reaction is optimized to achieve high efficiency and minimal by-products .
化学反応の分析
Types of Reactions
Ac-pSar16-OH undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can be used to modify the polymer’s properties, such as its solubility and stability.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carboxyl groups, while substitution reactions can result in the formation of derivatives with tailored properties .
科学的研究の応用
Ac-pSar16-OH has a wide range of scientific research applications, including:
Chemistry: Used as a polymeric scaffold for the synthesis of complex molecules and materials.
Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.
Medicine: Utilized in the conjugation of therapeutic proteins to enhance their stability and efficacy.
Industry: Applied in the production of advanced materials with specific properties, such as hydrogels and coatings
作用機序
The mechanism of action of Ac-pSar16-OH involves its ability to form stable conjugates with therapeutic proteins. The polymer interacts with the protein surface, enhancing its solubility and stability. This interaction is mediated by non-covalent forces, such as hydrogen bonding and hydrophobic interactions. The molecular targets and pathways involved in this process include the protein’s surface residues and the polymer’s functional groups .
類似化合物との比較
Similar Compounds
Polyethylene Glycol (PEG): Widely used in therapeutic protein conjugation but can cause immunogenicity in some cases.
Polyvinyl Alcohol (PVA): Used in various biomedical applications but lacks the biocompatibility of polysarcosine.
Poly(N-vinylpyrrolidone) (PVP): Known for its solubility-enhancing properties but may not provide the same stability as polysarcosine.
Uniqueness of Ac-pSar16-OH
This compound stands out due to its excellent biocompatibility and ability to enhance the stability and solubility of therapeutic proteins without causing immunogenicity. Its unique properties make it a promising alternative to traditional polymers like polyethylene glycol .
特性
分子式 |
C50H84N16O18 |
|---|---|
分子量 |
1197.3 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C50H84N16O18/c1-34(67)51(2)18-35(68)52(3)19-36(69)53(4)20-37(70)54(5)21-38(71)55(6)22-39(72)56(7)23-40(73)57(8)24-41(74)58(9)25-42(75)59(10)26-43(76)60(11)27-44(77)61(12)28-45(78)62(13)29-46(79)63(14)30-47(80)64(15)31-48(81)65(16)32-49(82)66(17)33-50(83)84/h18-33H2,1-17H3,(H,83,84) |
InChIキー |
XPMSKJZBUWLZKW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


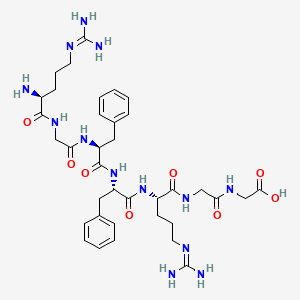
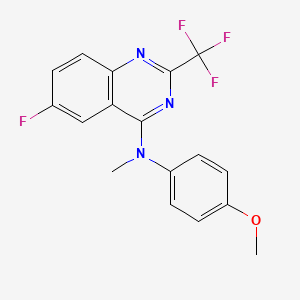
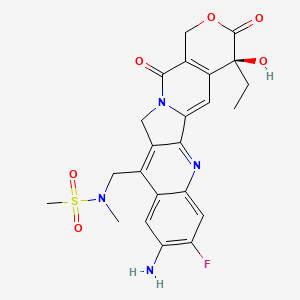
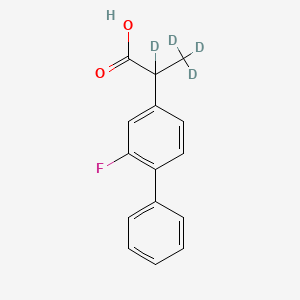
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)


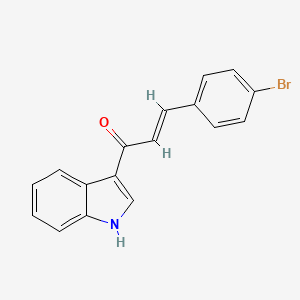
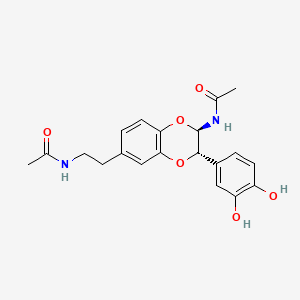
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
